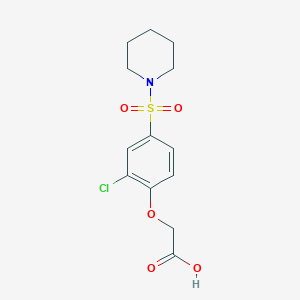

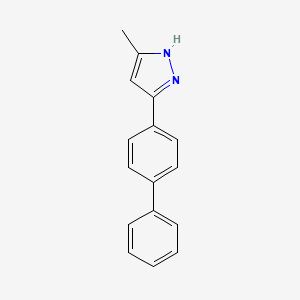

5-Biphenyl-4-yl-3-methyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Biphenyl-4-yl-3-methyl-1H-pyrazole” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized in various steps with acceptable reaction procedures .Molecular Structure Analysis

Pyrazoles are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The structure of the synthesized compounds can be characterized by physicochemical properties and spectral means .Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use in the synthesis of bioactive chemicals .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Biphenyl-4-yl-3-methyl-1H-pyrazole” can be characterized by various methods, including IR and NMR spectroscopy .Scientific Research Applications

- Anti-Inflammatory Agents : Pyrazole derivatives, including those containing the 2,4-dihydro-3H-pyrazol-3-one structural motif, have shown anti-inflammatory activity . Researchers explore their potential as novel anti-inflammatory drugs.

- Anticancer Agents : Some drugs with this heterocyclic core have been approved for cancer treatment . Investigating the anticancer properties of 5-Biphenyl-4-yl-3-methyl-1H-pyrazole could lead to new therapeutic options.

- Chelating Agents : Bis(pyrazolyl)methanes, including our compound of interest, can act as chelating agents for various metal ions . Their ability to form stable complexes makes them valuable in metal extraction and purification processes.

- Antiviral and Antibacterial Agents : Researchers investigate their potential against viral and bacterial infections .

- Fungicides and Insecticides : Bis(pyrazolyl)methanes have been applied as fungicides and insecticides . Their efficacy in pest control warrants further exploration.

- JAK2 Inhibitors : The compound could be explored as a potential JAK2 inhibitor for myeloproliferative disorders therapy .

- Factor Xa Inhibitors : Researchers have discovered potent inhibitors of blood coagulation factor Xa based on similar structures . Our compound might offer insights for further drug development.

Medicinal Chemistry and Drug Development

Metal Chelation and Extraction

Biological Activity and Pharmacology

Agrochemicals and Pesticides

Enzyme Inhibition and Targeted Therapies

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on the specific compound and its intended use. For instance, some pyrazole derivatives have been shown to exhibit cytotoxic activity against several human cell lines . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a synthesized pyrazole derivative .

Safety and Hazards

properties

IUPAC Name |

5-methyl-3-(4-phenylphenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-12-11-16(18-17-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGMAWITANWBEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Biphenyl-4-yl-3-methyl-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one](/img/structure/B2695881.png)

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2695882.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2695889.png)

![N-[2-(3-chlorophenyl)-2-hydroxyethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2695892.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexanecarboxamide](/img/structure/B2695895.png)

![6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695899.png)